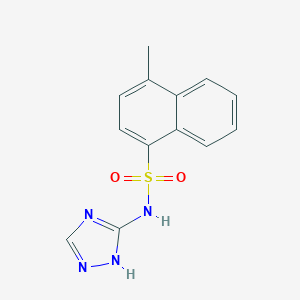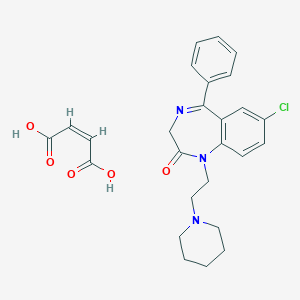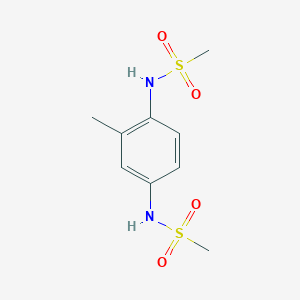
4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide, also known as TAK-733, is a small molecule inhibitor that has been extensively studied in various scientific research applications. TAK-733 belongs to the class of drugs known as MEK inhibitors, which target the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is a signaling pathway that plays a crucial role in regulating cell growth, proliferation, and survival. Aberrant activation of this pathway is implicated in various diseases, including cancer.
作用机制
4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide exerts its effects by inhibiting the activity of MEK, a kinase that is upstream of MAPK in the MAPK pathway. MEK is a crucial component of the MAPK pathway, and its aberrant activation is implicated in various diseases, including cancer. By inhibiting MEK, 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide blocks the downstream signaling of the MAPK pathway, leading to the inhibition of cell growth, proliferation, and survival. The precise mechanism of action of 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide is still under investigation, but it is believed to involve the disruption of the interaction between MEK and its downstream targets.
Biochemical and Physiological Effects:
4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide has been shown to have several biochemical and physiological effects in various scientific research applications. In cancer research, 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide also inhibits the migration and invasion of cancer cells, which are crucial processes in cancer metastasis. In neurodegenerative diseases, 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide protects neurons from degeneration by enhancing mitochondrial function and reducing oxidative stress. In autoimmune diseases, 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide suppresses the production of inflammatory cytokines, which are key mediators of autoimmune pathology.
实验室实验的优点和局限性
4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide has several advantages for lab experiments, including its high potency and specificity for MEK inhibition. 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide is also commercially available, making it easily accessible for researchers. However, 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide has several limitations, including its poor solubility in aqueous solutions and its potential for off-target effects. Additionally, 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide has not been extensively studied in clinical trials, so its safety and efficacy in humans are still unclear.
未来方向
There are several future directions for the study of 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide. One area of research is the development of more potent and selective MEK inhibitors that can overcome the limitations of 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide. Another area of research is the investigation of the potential of 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide in combination with other anti-cancer drugs for the treatment of various cancers. Additionally, the safety and efficacy of 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide in clinical trials need to be further investigated to determine its potential as a therapeutic agent for various diseases.
合成方法
The synthesis of 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide involves a multi-step process that begins with the reaction of 1-naphthalenesulfonyl chloride with 4-methyl-1H-1,2,4-triazole-3-amine to form an intermediate product. This intermediate product is then subjected to various reactions, including cyclization, reduction, and acylation, to obtain the final product, 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide. The synthesis of 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide has been reported in several scientific journals, and the compound is commercially available for research purposes.
科学研究应用
4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide has been extensively studied in various scientific research applications, including cancer research, neurodegenerative diseases, and autoimmune diseases. In cancer research, 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including melanoma, colorectal cancer, and pancreatic cancer. 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide has also been shown to enhance the efficacy of other anti-cancer drugs, such as vemurafenib and trametinib. In neurodegenerative diseases, 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide has been shown to protect neurons from degeneration in models of Parkinson's disease and Alzheimer's disease. In autoimmune diseases, 4-methyl-N-(1H-1,2,4-triazol-3-yl)-1-naphthalenesulfonamide has been shown to suppress the production of inflammatory cytokines and reduce the severity of symptoms in models of rheumatoid arthritis and multiple sclerosis.
属性
分子式 |
C13H12N4O2S |
|---|---|
分子量 |
288.33 g/mol |
IUPAC 名称 |
4-methyl-N-(1H-1,2,4-triazol-5-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C13H12N4O2S/c1-9-6-7-12(11-5-3-2-4-10(9)11)20(18,19)17-13-14-8-15-16-13/h2-8H,1H3,(H2,14,15,16,17) |
InChI 键 |
DSKCFLUVJTZFJW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3=NC=NN3 |
规范 SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3=NC=NN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline](/img/structure/B229675.png)
![Ethyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229682.png)


![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)
![Methyl 2-ethyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229690.png)
![1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229691.png)
![phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate](/img/structure/B229692.png)
![N-(3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)methanesulfonamide](/img/structure/B229694.png)
![1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229696.png)
amino]benzoic acid](/img/structure/B229698.png)


![1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229706.png)